molecular formula C7H11NOS B8625728 (+/-)-1-[5-Aminomethyl-thiophen-2-yl]-ethanol

(+/-)-1-[5-Aminomethyl-thiophen-2-yl]-ethanol

Cat. No. B8625728
M. Wt: 157.24 g/mol
InChI Key: UHHIHVKDOAXBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354941B2

Procedure details

To a stirred solution of 400 mg (2.61 mmol) (±)-1-[5-cyano-thiophen-2-yl]-ethanol in 20 ml tetrahydrofuran at 0° C. was added drop-wise 8 ml (8.10 mmol) 1.0M lithium aluminum hydride in tetrahydrofuran. The mixture was refluxed for 1 h., cooled to 0° C., then quenched with methanol added drop-wise. The mixture was diluted with chloroform and washed with water. The resulting emulsion was filtered through Celite and the filtrate layers separated. The organic extract was dried (MgSO4) then concentrated in vacuo to give 310 mg (76%) oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([CH:8]([OH:10])[CH3:9])=[CH:5][CH:4]=1)#[N:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:2][CH2:1][C:3]1[S:7][C:6]([CH:8]([OH:10])[CH3:9])=[CH:5][CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(#N)C1=CC=C(S1)C(C)O
Name
Quantity
8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with methanol added drop-wise
ADDITION
Type
ADDITION
Details
The mixture was diluted with chloroform
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
The resulting emulsion was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate layers separated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(S1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.